molecular formula C23H25ClFN5O3 B1684515 Sapitinib CAS No. 848942-61-0

Sapitinib

Cat. No. B1684515
CAS RN: 848942-61-0
M. Wt: 473.9 g/mol
InChI Key: DFJSJLGUIXFDJP-UHFFFAOYSA-N
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Description

Sapitinib, also known as AZD8931, is an investigational small molecule drug . It has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer . It binds to and inhibits the ERBB family members EGFR, ERBB2 (HER2), and ERBB3, which may lead to decreased tumor cell proliferation and increased apoptosis .


Synthesis Analysis

In an in vitro metabolic study, the generation of reactive intermediates from this compound was tested using human liver microsomes . The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Six in vitro phase I metabolites were characterized in addition to three reactive intermediates .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The chemical formula of this compound is C23H25ClFN5O3 .


Chemical Reactions Analysis

The identification of this compound metabolites revealed that the hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety . Two probable this compound-bioactivation pathways were suggested .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 473.93 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 632.8±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.9 mmHg at 25°C .

Scientific Research Applications

Bioactivation Pathways and Metabolism

Sapitinib has been characterized for its metabolic pathways, revealing insights into its bioactivation mechanisms. A study by (Attwa & Kadi, 2019) explored the generation of reactive intermediates of this compound using human liver microsomes. This research identified major in vitro metabolic pathways occurring at the piperidine moiety, highlighting the drug's potential for producing bioactive metabolites. The study's findings contribute to understanding this compound's pharmacokinetics and its interactions within biological systems.

Antiangiogenic Applications in Cancer Treatment

Research has demonstrated this compound's potential in cancer therapy, particularly through its antiangiogenic properties. A notable study by (Argyros et al., 2017) focused on breast cancer. The study designed a novel sunitinib analogue, SAP, showing that it retained antiangiogenic and cytotoxic properties with favorable pharmacological profiles for cancer treatment. This underscores this compound's relevance in developing targeted therapies for cancer, emphasizing its ability to impair tumor vascularization and promote tumor regression.

Reversal of Drug Resistance in Cancer

This compound has also been investigated for its role in overcoming multidrug resistance (MDR) in cancer cells. Research by (Gao et al., 2020) showed that this compound significantly reversed the resistance of colon cancer cells to chemotherapeutic agents by inhibiting the function of the ATP-binding cassette (ABC) transporter ABCB1. This finding is crucial for enhancing the efficacy of existing chemotherapy agents in resistant cancer types, offering a potential strategy to improve treatment outcomes for patients with refractory cancers.

Pharmacokinetic Studies

Further elucidating this compound's pharmacokinetic profile, (Attwa et al., 2023) developed a sensitive and specific LC-MS/MS analytical method for quantifying this compound in human liver microsomes. This method facilitates the assessment of the drug's metabolic stability, providing essential data for optimizing dosing regimens and understanding the drug's behavior in the human body.

Mechanism of Action

Target of Action

Sapitinib, also known as AZD8931, is a small molecule drug that primarily targets the epidermal growth factor receptor (EGFR) family . This family includes EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) . These receptors play a crucial role in regulating cell growth, survival, and differentiation .

Mode of Action

This compound acts as a tyrosine kinase inhibitor (TKI) for the EGFR family . It is a selective, potent, and competitive ATP inhibitor of EGFR, HER2, and HER3 . By binding to these receptors, this compound prevents their autophosphorylation, which is a key step in the activation of the receptor . This inhibition blocks the downstream signaling pathways, thereby regulating cellular proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the tyrosine kinases EGFR, HER2, and HER3, this compound disrupts the signaling cascade that promotes cell proliferation and survival . This disruption can lead to the inhibition of EGF-driven cellular proliferation, making this compound a potent inhibitor in multiple tumor cell lines .

Result of Action

The molecular effect of this compound is the inhibition of the EGFR family of tyrosine kinases, which leads to the disruption of downstream signaling pathways . On a cellular level, this results in the inhibition of cell proliferation and survival . In addition, this compound has been shown to reverse anticancer drug resistance in colon cancer cells overexpressing the ABCB1 transporter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of this compound, especially in the context of drug resistance . Additionally, the metabolic environment within the body, such as the activity of liver enzymes, can affect the metabolism and hence the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Sapitinib interacts with several enzymes and proteins, primarily within the EGFR family . It acts as a selective, potent, and competitive ATP inhibitor of EGFR and receptor tyrosine-protein kinase (erbB-2) . The interactions between this compound and these biomolecules are primarily inhibitory, disrupting the normal function of these proteins and enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting EGF-driven cellular proliferation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . In ABCB1 overexpressing cells, this compound significantly increased the efficacy of paclitaxel and doxorubicin without altering the expression or the subcellular location of the ABCB1 transporter .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive ATP inhibitor of EGFR and erbB-2, disrupting the normal function of these proteins . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that the effects of this compound may change over time due to metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that this compound interacts with various enzymes and cofactors as part of its metabolic processes .

Subcellular Localization

It has been found that this compound does not alter the expression or the subcellular location of the ABCB1 transporter in ABCB1 overexpressing cells .

properties

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233942
Record name Sapitinib
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Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848942-61-0
Record name Sapitinib
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Record name Sapitinib [INN]
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Record name Sapitinib
Source DrugBank
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Record name Sapitinib
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Record name 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
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Record name 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
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Record name SAPITINIB
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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